3-Methyl-6-[4-(methylthio)phenyl]-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
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Overview
Description
3-Methyl-6-[4-(methylthio)phenyl]-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine is a heterocyclic compound with a complex structure incorporating multiple functional groups and aromatic rings. This compound belongs to the family of diazepines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[4-(methylthio)phenyl]-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine generally involves multi-step reactions starting from simple aromatic precursors. One common synthetic route includes:
Initial Formation of Intermediates: : Starting with the preparation of 4-(methylthio)benzaldehyde and 3-methylpyrazole through conventional chemical reactions such as Friedel-Crafts acylation and N-alkylation.
Cyclization: : The key step involves cyclization of the intermediates under acidic or basic conditions to form the pyrrolodiazepine core.
Functional Group Manipulation:
Industrial Production Methods
In industrial settings, the large-scale synthesis of this compound requires optimization of reaction conditions to enhance yield and purity. Typical methods involve:
Catalytic reactions under controlled temperature and pressure.
Use of solvent systems to facilitate the desired transformations.
Implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[4-(methylthio)phenyl]-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine can undergo various chemical reactions including:
Oxidation: : Reacting with oxidizing agents such as potassium permanganate to form sulfoxides.
Reduction: : Using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions facilitated by reagents like halogenating agents and nucleophiles.
Major Products
Oxidation: yields sulfoxides and sulfones.
Reduction: results in the corresponding alcohols or amines.
Substitution: can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-6-[4-(methylthio)phenyl]-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine has several applications:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor and in protein-ligand binding studies.
Medicine: : Evaluated for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Used in the development of advanced materials and specialty chemicals.
Mechanism of Action
This compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, and DNA. The presence of multiple functional groups allows it to form various interactions including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Compared to other diazepines, 3-Methyl-6-[4-(methylthio)phenyl]-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine is unique due to:
The presence of a methylthio group, which imparts distinct chemical reactivity and biological activity.
Its specific structural conformation, influencing its binding affinity and selectivity.
Similar Compounds
Diazepam: : Known for its use as an anxiolytic.
Clonazepam: : Used as an anticonvulsant.
Midazolam: : Employed for its sedative properties.
Properties
IUPAC Name |
5-methyl-9-(4-methylsulfanylphenyl)-3-phenyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4S/c1-16-20-15-24-22(17-10-12-19(28-2)13-11-17)21-9-6-14-26(21)23(20)27(25-16)18-7-4-3-5-8-18/h3-14,22,24H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLODNDGDKFCUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1CNC(C3=CC=CN32)C4=CC=C(C=C4)SC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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